![molecular formula C19H22N2O4 B5211849 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B5211849.png)
2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions, including alkylation, nitration, and carbonylation processes. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide and similar compounds involves alkylation followed by nitration to achieve high yields. The alkylation and nitration reactions are optimized to improve yield and purity, demonstrating the complexity and precision required in synthesizing nitrophenyl acetamides and their derivatives (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, involves techniques like FT–IR, ESI–MS, 1H, and 13C NMR spectroscopy. Crystal structure determination and analysis highlight the importance of hydrogen bonding in defining the molecular conformation and stability of these compounds (P. Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary, including carbonylation and reactions with various anions, demonstrating selectivity and reactivity towards specific functional groups. The interaction between different functional groups within these molecules can significantly influence their chemical behavior and reactivity patterns (A. Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of similar compounds are influenced by their molecular structure, as seen in the solvatochromism studies. The presence of nitrophenyl groups and other substituents affects the compound's solubility, dipole moment, and interaction with solvents, indicating the role of molecular architecture in determining physical characteristics (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific ions like fluoride, are explored through studies on compounds like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. These investigations reveal the selective binding and sensing capabilities, demonstrating the chemical versatility of nitrophenyl acetamides and their potential applications in sensing and molecular recognition (P. Jansukra et al., 2021).
properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)15-7-5-14(4)10-18(15)25-11-19(22)20-16-8-6-13(3)9-17(16)21(23)24/h5-10,12H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEHGRNKQGZPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.